2-methoxy-N-(pyridin-4-ylmethyl)aniline

Antioxidant activity TEAC assay Free radical scavenging

For medicinal chemistry programs requiring regioisomerically pure building blocks, this 2-methoxy variant enables definitive SAR exploration against the N-(pyridin-4-ylmethyl)aniline class. Batch-to-batch variability in ortho-substitution can invalidate kinase profiling data. - Validated scaffold for KDR inhibition (3D-QSAR CoMFA q²=0.671, r²=0.969). - Enables direct comparison with 3-methoxy and 4-methoxy analogs for antioxidant capacity assessment (class TEAC exceeding α-tocopherol). - Supports AChE inhibition positional scanning (parent scaffold IC₅₀=48.3 µM).

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7482076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(pyridin-4-ylmethyl)aniline
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NCC2=CC=NC=C2
InChIInChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3
InChIKeyBVOUCZAOUVLIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(pyridin-4-ylmethyl)aniline Identity & Procurement


2-Methoxy-N-(pyridin-4-ylmethyl)aniline (molecular formula C₁₃H₁₄N₂O, molecular weight 214.26 g/mol) is a secondary aromatic amine belonging to the N-(pyridin-4-ylmethyl)aniline class . The compound features a 2-methoxy substituent on the aniline ring and a 4-pyridinylmethyl moiety connected via a secondary amine linkage, distinguishing it from other regioisomeric and substituent-position variants within this scaffold class [1]. As a research compound, it serves as a building block or intermediate in medicinal chemistry programs, with class-level relevance to KDR/VEGFR-2 inhibition, antioxidant activity, and acetylcholinesterase modulation [2].

Workflow Medicinal chemistry building block for SAR exploration
Selection logic Ortho-methoxy + 4-pyridinylmethyl substitution pattern for regioisomeric studies
Use context Class-relevant to KDR/VEGFR-2 inhibition, antioxidant, and AChE modulation research Class-level inference

2-Methoxy-N-(pyridin-4-ylmethyl)aniline: Why Generic Substitution Fails


Within the N-(pyridin-4-ylmethyl)aniline scaffold family, the precise position of the methoxy substituent on the aniline ring (ortho vs. meta vs. para) critically determines both biological activity profile and potency magnitude [1]. The 2-methoxy (ortho) substitution pattern creates a distinct electronic environment and steric conformation compared to the 3-methoxy or 4-methoxy analogs, directly influencing hydrogen-bonding capacity, target engagement geometry, and metabolic stability [2]. Furthermore, the 4-pyridinylmethyl moiety—as opposed to 2-pyridinylmethyl or 3-pyridinylmethyl variants—confers specific interaction capabilities with biological targets, including optimal distance and orientation for π-π stacking and hydrogen bond formation with key residues [3]. Substituting this compound with a different regioisomer or a non-methoxylated aniline derivative without experimental validation introduces unpredictable changes in binding affinity, selectivity, and physicochemical properties, potentially invalidating entire experimental workflows or structure-activity relationship (SAR) conclusions.

Regioisomer 3-methoxy or 4-methoxy analogs may shift biological activity profiles and potency; ortho position introduces distinct steric and electronic effects.
Pyridinyl position 2-pyridinylmethyl or 3-pyridinylmethyl variants alter target-binding geometry and hydrogen-bonding capacity, potentially disrupting kinase hinge-region engagement.
Unsubstituted aniline N-(pyridin-4-ylmethyl)aniline lacks ortho-methoxy effects; direct substitution may invalidate SAR models and binding-mode predictions.

2-Methoxy-N-(pyridin-4-ylmethyl)aniline Comparative Evidence vs. Analogs


Antioxidant Capacity: 4-Methoxy Analog vs. α-Tocopherol

The 4-methoxy regioisomer, 4-methoxy-N-(pyridin-4-ylmethyl)aniline (compound 3c), demonstrates antioxidant capacity superior to both α-tocopherol and the unsubstituted parent N-(pyridin-4-ylmethyl)aniline [1]. This positional isomer evidence establishes class-level antioxidant potential for the 2-methoxy variant, with the methoxy substitution position being the primary determinant of TEAC magnitude [1].

Antioxidant capacity (4-methoxy analog vs. α-tocopherol)
Class-level inference
4-methoxy analog TEAC = 1.896; α-tocopherol TEAC = 0.888 (2.13-fold higher)
Supports antioxidant screening context for methoxy-substituted N-(pyridin-4-ylmethyl)anilines.
Direct 2-methoxy data not reported; class-level extrapolation.
Antioxidant activity TEAC assay Free radical scavenging Pyridine derivatives

Acetylcholinesterase Inhibition by Parent Scaffold

The unsubstituted parent scaffold N-(pyridin-4-ylmethyl)aniline exhibits measurable acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ value of 48.3 µM (8.9 µg/mL) [1]. The 4-methoxy-substituted analog (compound 3c) was identified as having 'suitable bio-parameters for design and development of new pyridine-based molecules with dual activity' encompassing both antioxidant and AChE inhibitory capacities [1].

AChE inhibition by parent scaffold
Class-level inference
Parent N-(pyridin-4-ylmethyl)aniline IC₅₀ = 48.3 µM
Indicates class-level AChE inhibitory potential; 2-methoxy position may modulate potency.
2-methoxy variant not directly tested; regioisomeric comparison required.
Acetylcholinesterase inhibition AChE Neurodegenerative disease Pyridine-based inhibitors

KDR/VEGFR-2 Inhibitor Design: 3D-QSAR Validation

The N-(pyridin-4-ylmethyl)aniline scaffold has been computationally validated as a promising KDR (VEGFR-2) inhibitor template through comprehensive 3D-QSAR modeling [1]. Using CoMFA (q² = 0.671, r² = 0.969) and CoMSIA (q² = 0.608, r² = 0.936) models with robust predictive power, 44 novel N-(pyridin-4-ylmethyl)aniline derivatives were designed and virtually screened against KDR [1]. The pyridin-4-ylmethyl moiety is essential for optimal KDR binding pocket engagement, and the aniline ring substitution pattern (including 2-methoxy) modulates predicted inhibitory potency [1].

KDR/VEGFR-2 3D-QSAR validation
Class-level inference
CoMFA q² = 0.671, r² = 0.969; CoMSIA q² = 0.608, r² = 0.936
Computationally validated scaffold for KDR inhibitor design; supports kinase inhibitor SAR studies.
Models from published training sets; experimental validation needed.
KDR inhibition VEGFR-2 Anticancer 3D-QSAR Kinase inhibitors

4- vs. 2-Pyridinylmethyl Impact on Target Engagement

The pyridine nitrogen position (4- vs. 2- vs. 3-pyridinylmethyl) fundamentally alters molecular geometry, hydrogen-bonding vector orientation, and target binding capacity [1]. The 4-pyridinylmethyl moiety, as found in this compound, provides an extended linear geometry favorable for deep pocket penetration in kinase ATP-binding sites, whereas 2-pyridinylmethyl variants adopt a bent conformation with different hydrogen-bonding patterns [2]. This geometric distinction is critical for KDR inhibitor design, where the 4-pyridinylmethyl orientation aligns optimally with key hinge-region residues [1].

Pyridinylmethyl regioisomer geometry
Class-level inference
4-pyridinylmethyl: linear geometry; 2-pyridinylmethyl: bent conformation, altered H-bonding
4-substitution favors kinase hinge-region engagement; non-interchangeable with 2- or 3-analogs.
Model-based geometry analysis; direct binding data pending.
Regioisomer comparison Pyridinylmethyl position Target binding Scaffold optimization

Ortho-Methoxy Substitution Electronic & Steric Effects

The 2-methoxy (ortho) substitution creates a unique combination of electronic effects and steric constraints compared to 3-methoxy and 4-methoxy analogs . Ortho-methoxy groups exert both +M (mesomeric electron-donating) and -I (inductive electron-withdrawing) effects while introducing steric hindrance near the secondary amine linkage, potentially influencing rotational freedom, metabolic stability, and target binding mode [1]. The 4-methoxy analog (compound 3c) has been experimentally characterized for antioxidant/AChE dual activity with TEAC = 1.896 [2], while the 3-methoxy variant remains largely uncharacterized in published literature .

Ortho-methoxy electronic/steric effects
Class-level inference
Ortho: +M/-I effects plus steric hindrance; para: TEAC=1.896; meta: largely uncharacterized
Ortho substitution provides distinct physicochemical profile for dedicated SAR exploration.
Systematic ortho/ meta/ para comparison needed.
Ortho-substitution effects Methoxy position SAR Electronic effects Steric hindrance

2-Methoxy-N-(pyridin-4-ylmethyl)aniline Application Scenarios


KDR/VEGFR-2 Inhibitor SAR Exploration

Procure 2-methoxy-N-(pyridin-4-ylmethyl)aniline for systematic structure-activity relationship (SAR) studies evaluating ortho-substitution effects on KDR inhibitory potency. The N-(pyridin-4-ylmethyl)aniline scaffold is computationally validated for KDR inhibition via robust 3D-QSAR models (CoMFA q² = 0.671, r² = 0.969; CoMSIA q² = 0.608, r² = 0.936) [1]. Inclusion of the 2-methoxy variant enables direct comparison with unsubstituted parent, 3-methoxy, and 4-methoxy analogs to establish substituent position-dependent potency trends in anticancer kinase inhibitor programs [1].

Antioxidant Screening of Methoxy-Substituted Anilines

Employ 2-methoxy-N-(pyridin-4-ylmethyl)aniline in comparative antioxidant screening panels alongside its 4-methoxy analog (compound 3c, TEAC = 1.896) and α-tocopherol reference (TEAC = 0.888) [1]. The methoxy-substituted N-(pyridin-4-ylmethyl)aniline class demonstrates antioxidant capacity exceeding the established standard α-tocopherol, making systematic regioisomeric evaluation essential for identifying optimal substitution patterns [1].

AChE Inhibitor Optimization via Methoxy Scanning

Utilize 2-methoxy-N-(pyridin-4-ylmethyl)aniline for positional scanning studies of AChE inhibition. The parent scaffold N-(pyridin-4-ylmethyl)aniline exhibits IC₅₀ = 48.3 µM, and the 4-methoxy analog demonstrates dual antioxidant/AChE inhibitory capacity [1]. Systematic evaluation of ortho-, meta-, and para-methoxy substitution enables identification of the optimal substitution pattern for maximizing AChE inhibitory potency while maintaining favorable physicochemical properties [1].

Pyridine Regioisomer Comparison in Fragment-Based Design

Incorporate 2-methoxy-N-(pyridin-4-ylmethyl)aniline as a 4-pyridinylmethyl reference compound in fragment-based drug discovery programs comparing pyridine regioisomers (4- vs. 2- vs. 3-pyridinylmethyl) for target engagement [1]. The 4-pyridinylmethyl moiety provides optimal linear geometry for kinase ATP-binding pocket penetration, whereas 2-pyridinylmethyl variants adopt bent conformations with altered hydrogen-bonding capacity [1]. This compound enables direct experimental validation of regioisomer-dependent binding mode predictions [2].

Application
Selection Property
Validation Focus
KDR/VEGFR-2 inhibitor SAR
Ortho-methoxy substitution on validated N-(pyridin-4-ylmethyl)aniline scaffold
Position-dependent potency trends; 3D-QSAR model congruence
Antioxidant screening panel
Methoxy-substituted aniline core with reported class-level TEAC elevation
Regioisomeric TEAC comparison; α-tocopherol benchmarking
AChE inhibitor optimization
2-methoxy positional scan relative to parent (IC₅₀ 48.3 µM) and 4-methoxy dual activity
AChE IC₅₀ modulation by methoxy position; dual activity assessment
Pyridine regioisomer comparison
4-pyridinylmethyl linear geometry for kinase pocket engagement
Binding-mode validation vs. 2- and 3-pyridinylmethyl analogs
All applications are research-use only; experimental confirmation required.
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